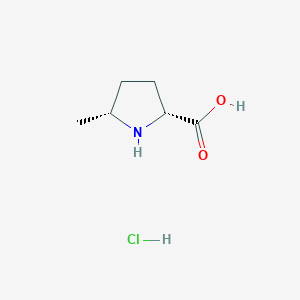![molecular formula C8H14O2 B11718574 [(1R,5S)-5-(hydroxymethyl)bicyclo[3.1.0]hexan-1-yl]methanol](/img/structure/B11718574.png)
[(1R,5S)-5-(hydroxymethyl)bicyclo[3.1.0]hexan-1-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1R,5S)-5-(hydroxymethyl)bicyclo[310]hexan-1-yl]methanol is a bicyclic compound characterized by its unique structure, which includes a hydroxymethyl group attached to a bicyclo[310]hexane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,5S)-5-(hydroxymethyl)bicyclo[3.1.0]hexan-1-yl]methanol typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular approach toward new 1,2-disubstituted bicyclo[3.1.0]hexane modules. The system can be readily derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .
Industrial Production Methods
While specific industrial production methods for [(1R,5S)-5-(hydroxymethyl)bicyclo[31
Chemical Reactions Analysis
Types of Reactions
[(1R,5S)-5-(hydroxymethyl)bicyclo[3.1.0]hexan-1-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[(1R,5S)-5-(hydroxymethyl)bicyclo[3.1.0]hexan-1-yl]methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(1R,5S)-5-(hydroxymethyl)bicyclo[3.1.0]hexan-1-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic compound with a similar structure but different functional groups.
Bicyclo[1.1.0]butane: A highly strained bicyclic compound used in strain-release chemistry.
Uniqueness
[(1R,5S)-5-(hydroxymethyl)bicyclo[3.1.0]hexan-1-yl]methanol is unique due to its specific hydroxymethyl group and bicyclo[3.1.0]hexane framework, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various synthetic and research applications.
Properties
Molecular Formula |
C8H14O2 |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
[(1R,5S)-5-(hydroxymethyl)-1-bicyclo[3.1.0]hexanyl]methanol |
InChI |
InChI=1S/C8H14O2/c9-5-7-2-1-3-8(7,4-7)6-10/h9-10H,1-6H2/t7-,8+ |
InChI Key |
CGMPNPMESSHFNO-OCAPTIKFSA-N |
Isomeric SMILES |
C1C[C@@]2(C[C@@]2(C1)CO)CO |
Canonical SMILES |
C1CC2(CC2(C1)CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


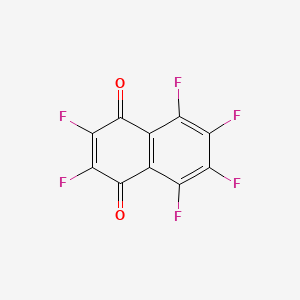
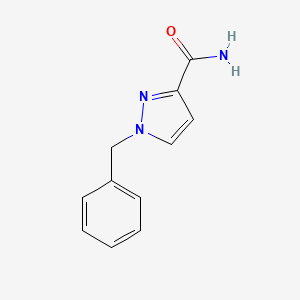
![1-[(3-fluorophenyl)methyl]-N-hydroxy-1H-1,2,3-triazole-4-carboximidamide](/img/structure/B11718501.png)
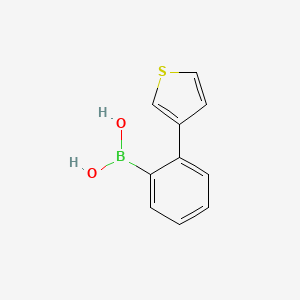
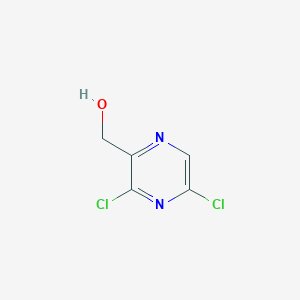
![methyl (13R,14S,17R)-16-methyl-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene-14-carboxylate](/img/structure/B11718514.png)
![tert-butyl 8-(2-hydroxyethyl)-2,3-dihydropyrido[2,3-e][1,4]oxazepine-1(5H)-carboxylate](/img/structure/B11718536.png)
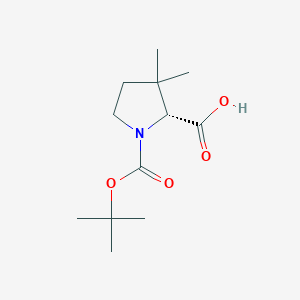
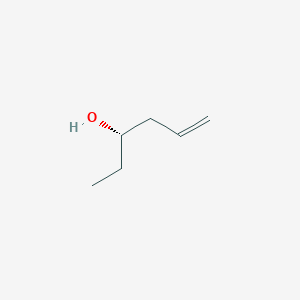
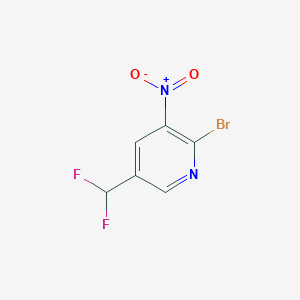
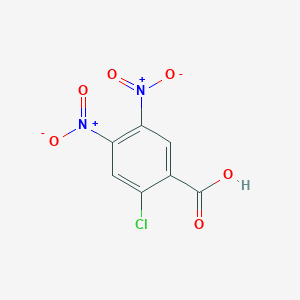
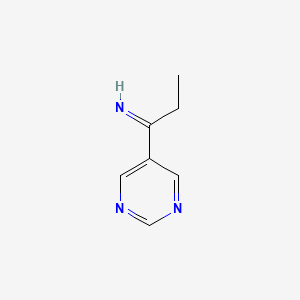
![2-{5-[(3aR,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-1,2,4-oxadiazol-3-yl}pyrazine](/img/structure/B11718558.png)
